molecular formula C8H20Cl2N2 B3309672 Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride CAS No. 942148-26-7

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride

Cat. No.: B3309672
CAS No.: 942148-26-7
M. Wt: 215.16
InChI Key: KKIHUFVKZOTRSS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHUFVKZOTRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211495-34-9
Record name dimethyl(piperidin-3-ylmethyl)amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method is the double reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed reaction . This method is known for its high selectivity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug design and development.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride
  • Synonyms: DMPP (commonly abbreviated in agricultural contexts)
  • Formula : C₁₀H₁₇N₃·2HCl
  • Molecular Weight : 252.19 g/mol
  • Appearance : Colorless crystalline solid .

Physicochemical Properties :

  • Solubility: Highly soluble in water and ethanol, forming acidic solutions due to its dihydrochloride salt form.
  • Alkalinity : Exhibits strong basicity (pH > 7 in solution), similar to glyphosate esters .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key differences between DMPP and analogous piperidine-based dihydrochloride compounds:

Compound Structure Formula Key Properties Applications References
DMPP Piperidine ring with dimethylaminomethyl substituent C₁₀H₁₇N₃·2HCl High water solubility, alkaline Fertilizer additive
N-Methylpiperidin-3-amine dihydrochloride Piperidine with methylamine group C₆H₁₄N₂·2HCl Simpler structure, moderate solubility Pharmaceutical intermediate
[3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride Aromatic ring linked to piperidine via ethoxy chain C₁₃H₂₁N₂O·2HCl Lipophilic due to aromatic group Research chemical (e.g., kinase inhibitors)
(3R)-3-Aminopiperidine dihydrochloride Chiral piperidine with primary amine C₅H₁₂N₂·2HCl Stereospecific reactivity Drug synthesis (e.g., chiral building block)
Dimethyl 3,3′-dithiopropionimidate dihydrochloride Dithioimidate crosslinker C₈H₁₆N₂S₂·2HCl Thiol-cleavable, amine-reactive Protein crosslinking in biochemistry

Key Comparative Insights

Structural Variations: DMPP’s dimethylaminomethyl group enhances solubility and soil mobility, critical for agricultural use. In contrast, aromatic or ethoxy-linked derivatives (e.g., [3-(2-Piperidin-1-ylethoxy)phenyl]amine) exhibit lipophilicity suited for drug penetration . Chiral compounds like (3R)-3-aminopiperidine dihydrochloride are pivotal in enantioselective synthesis, whereas DMPP lacks stereochemical complexity .

Functional Differences :

  • Agricultural vs. Pharmaceutical : DMPP’s role in nitrogen retention contrasts with analogues like Diphenylpyraline Hydrochloride (), an antihistamine with a diphenylmethoxy-piperidine structure, highlighting how substituents dictate application .
  • Crosslinking Agents : Dimethyl 3,3′-dithiopropionimidate dihydrochloride () serves as a protein crosslinker, leveraging its dithio groups—a functionality absent in DMPP .

Synthesis Pathways :

  • DMPP is synthesized via straightforward N-methylation, while analogues like [3-(2-Piperidin-1-ylethoxy)phenyl]amine require multi-step coupling reactions (e.g., etherification, amidation) .

Safety Profiles :

  • All dihydrochloride salts share risks of skin/eye irritation due to alkalinity. However, nitrobenzyl derivatives (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride, ) pose additional toxicity concerns from nitro groups .

Biological Activity

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a dimethylamino group. The dihydrochloride form enhances its solubility, making it suitable for various biological assays. The compound's structure allows it to interact with multiple biological targets, including receptors and enzymes.

1. Receptor Interactions

This compound has been studied for its interactions with several receptors:

  • Histamine H3 Receptors : Research indicates that compounds based on the piperidine core can act as dual ligands for histamine H3 and sigma-1 receptors. These interactions are crucial for developing analgesics for nociceptive and neuropathic pain .
  • Muscarinic Acetylcholine Receptors : Some studies suggest that piperidine derivatives can activate M3 muscarinic receptors, which are involved in cell proliferation and cancer progression .

2. Antitumor Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance, certain derivatives demonstrated cytotoxic effects against hypopharyngeal tumor cells, suggesting a mechanism involving apoptosis induction .

3. Neurological Effects

The compound has been investigated for its neuroprotective effects. It may inhibit enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy. Inhibitors that target AChE can enhance cholinergic signaling, potentially improving cognitive function in patients with neurodegenerative disorders.

The mechanism of action involves binding to specific molecular targets, leading to alterations in cellular signaling pathways. For example:

  • Enzyme Inhibition : this compound can inhibit AChE and butyrylcholinesterase, which are crucial for neurotransmitter regulation .
  • Receptor Modulation : By interacting with histamine H3 and sigma-1 receptors, the compound may modulate pain pathways and exhibit analgesic properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityKey Features
N-MethylpiperidineModerate receptor activitySimpler structure; less potent
N,N-DimethylpiperidineBroad receptor interactionsMore versatile but less selective
Piperidine hydrochlorideBasic piperidine activityCommonly used as a reference
This compoundDual receptor activity; potential anticancer effectsUnique substitution pattern enhances activity

Case Studies

  • Pain Management : A study demonstrated that a piperidine derivative similar to this compound exhibited significant analgesic effects in animal models of neuropathic pain, highlighting its potential utility in clinical settings .
  • Cancer Research : Another investigation found that certain piperidine derivatives could induce apoptosis in cancer cell lines more effectively than conventional treatments, suggesting a promising avenue for cancer therapy development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride
Reactant of Route 2
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride

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